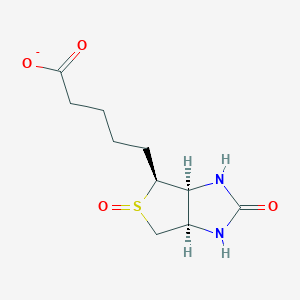
Biotinate sulfoxide(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinate sulfoxide(1-) is a monocarboxylic acid anion that is the conjugate base of biotin sulfoxide; major species at pH 7.3. It derives from a biotinate. It is a conjugate base of a biotin sulfoxide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Specificity
Biotinate sulfoxide has been studied for its chemical synthesis and specificity, particularly in relation to biocytinase. McCormick (1969) synthesized sulfoxides and sulfone of biocytin, noting that biocytinase in rat blood can catalyze cleavage of both these forms, with the d-sulfoxide predominating from chemical synthesis (McCormick, 1969).
Enzymatic Activities
The enzyme biotin sulfoxide reductase, involved in the reduction of biotinate sulfoxide, was characterized by Pollock and Barber (1997). They successfully expressed this enzyme heterologously in Escherichia coli, demonstrating its ability to reduce various sulfoxides, including biotin sulfoxide (Pollock & Barber, 1997).
Biotransformation and Catabolism
Research has also focused on the biotransformation and catabolism of biotin and its derivatives, including biotinate sulfoxide. Brady et al. (1966) and Im et al. (1970) explored the degradation of biotin and its sulfoxides in a soil pseudomonad, revealing insights into the catabolic pathways and interactions of these compounds (Brady et al., 1966); (Im et al., 1970).
Biocatalytic Synthesis
Sulfoxides, including biotinate sulfoxide, are important in organic chemistry for their applications in biocatalytic synthesis. Anselmi et al. (2020) discussed various biocatalytic approaches for synthesizing enantioenriched sulfoxides, highlighting recent advances in this field (Anselmi et al., 2020).
Enzymatic Reduction and Biochemical Properties
Cleary and Dykhuizen (1974) studied the enzymatic reduction of D-biotin-d-sulfoxide with cell-free extracts of E. coli, highlighting its role in fulfilling growth requirements for certain bacterial mutants (Cleary & Dykhuizen, 1974).
Synthesis of Chiral Sulfoxides
The synthesis of optically active sulfoxides, a category including biotinate sulfoxide, has been a focus in medicinal and pharmaceutical chemistry. Carreño et al. (2009) and Legros et al. (2005) reviewed advances in asymmetric inductions and catalytic methodologies for the preparation of biologically active sulfoxides, illustrating their significance in drug development and organic synthesis (Carreño et al., 2009); (Legros et al., 2005).
Propiedades
Fórmula molecular |
C10H15N2O4S- |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-,17?/m0/s1 |
Clave InChI |
KCSKCIQYNAOBNQ-YBSFLMRUSA-M |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)[O-])NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1=O)CCCCC(=O)[O-])NC(=O)N2 |
Sinónimos |
iotin sulfoxide D-biotin-d-sulfoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



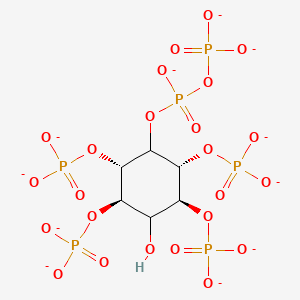
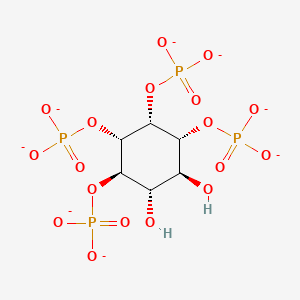

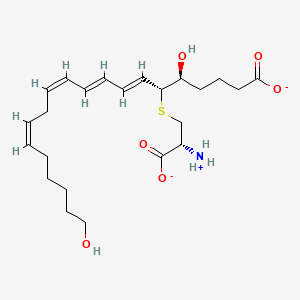
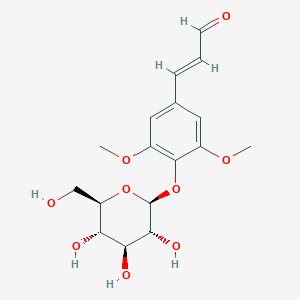
![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)
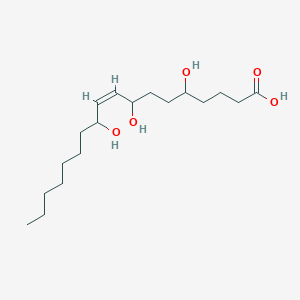
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)

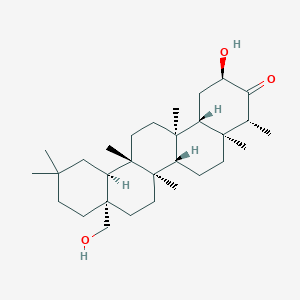

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
